Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate

Description

Nomenclature and Structural Representations of Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate

The systematic naming and structural representation of this compound are fundamental to its identification and study within the scientific community. Adherence to standardized nomenclature ensures clarity and precision in academic and industrial contexts.

The IUPAC name for this compound is Ethyl 2-((3,7-dimethyloct-6-en-1-yl)oxy)acetate . This name systematically describes the molecular structure: the "acetate" indicates an ester of acetic acid, the "ethyl" group specifies the alcohol component of the ester, and the "((3,7-dimethyl-6-octenyl)oxy)" group details the ether linkage to the citronellyl moiety.

The compound is also recognized by other identifiers which are crucial for its tracking in chemical inventories and databases. echemi.com

| Identifier | Value |

| CAS Number | 84681-90-3 |

| EINECS Number | 283-551-1 |

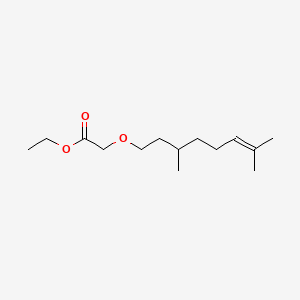

The structural formula of this compound reveals a C14H26O3 composition. It features a citronellyl backbone, which is an eight-carbon chain with methyl groups at positions 3 and 7, and a double bond between carbons 6 and 7. This terpenoid structure is linked via an ether oxygen to an acetyl group, which is further esterified with an ethyl group.

Structural Representations:

2D Structure: A clear depiction of the connectivity of atoms and bonds in a two-dimensional plane.

3D Conformer: A representation of the molecule's spatial arrangement, providing insight into its steric and electronic properties.

Contextualization within Terpenoid and Ester Chemistry

This compound is a hybrid molecule that draws its chemical personality from two significant classes of organic compounds: terpenoids and esters. Understanding its place within these families is key to appreciating its properties and potential applications.

Terpenoid Framework:

The backbone of the molecule, the (3,7-dimethyl-6-octenyl) group, is derived from citronellol (B86348), a well-known acyclic monoterpenoid. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. They are known for their distinct aromas and are major components of essential oils. The terpenoid nature of this compound suggests inherent properties such as a characteristic scent profile and potential biocompatibility, traits that are highly valued in the fragrance and pharmaceutical industries.

Ester Functionality:

The combination of a terpenoid scaffold with an ester functional group results in a molecule with a unique blend of properties. The lipophilic terpenoid tail combined with the more polar ether and ester functionalities creates a molecule with specific solubility characteristics and potential for diverse interactions.

Significance in Specialized Chemical Fields: A Review of Established Roles

While extensive, publicly available research specifically detailing the applications of this compound is limited, its structural characteristics and the well-documented roles of its parent and analogous compounds allow for a strong inference of its significance in certain specialized fields. A Safety Data Sheet for the compound indicates its use in "Industrial and scientific research," suggesting its role as a research chemical or an intermediate in the synthesis of other compounds. echemi.com

Fragrance and Flavor Industry:

The most prominent potential application for this compound lies within the fragrance and flavor industry. Its parent alcohol, citronellol, is a staple in perfumery, prized for its fresh, rosy, and citrusy notes. The esterification of citronellol to form derivatives like citronellyl acetate (B1210297) is a common practice to modify and enhance its olfactory properties, often resulting in a fruitier and longer-lasting scent. Given that this compound is an ether and ester derivative of citronellol, it is highly probable that it has been synthesized and evaluated for its own unique fragrance profile. Terpenoid ethers and esters are known to be valuable components in perfume compositions.

Agrochemical Research:

Terpenoids and their derivatives are known to play a role in plant defense mechanisms and can act as semiochemicals, influencing the behavior of insects. Acetate esters of terpenols, for instance, are components of the pheromones of certain insect species. Research in this area could explore the potential of this compound as an insect attractant, repellent, or growth regulator. The structural similarity to known insect semiochemicals makes it a candidate for investigation in the development of novel and environmentally benign pest management strategies.

Advanced Materials and Synthesis:

In the realm of organic synthesis, the unique combination of ether and ester functionalities on a terpenoid backbone could make this compound a useful building block or intermediate. The different reactive sites on the molecule could be selectively modified to create more complex structures for applications in materials science or medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84681-90-3 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

ethyl 2-(3,7-dimethyloct-6-enoxy)acetate |

InChI |

InChI=1S/C14H26O3/c1-5-17-14(15)11-16-10-9-13(4)8-6-7-12(2)3/h7,13H,5-6,8-11H2,1-4H3 |

InChI Key |

SCBMFUVUMCIJSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for Ethyl 3,7 Dimethyl 6 Octenyl Oxy Acetate

Retrosynthetic Analysis of Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the most logical retrosynthetic disconnection is at the ether C-O bond. This is a standard and highly effective strategy for ethers, known as the Williamson ether synthesis disconnection. youtube.com

This primary disconnection breaks the molecule into two key synthons: the 3,7-dimethyl-6-octenyl alcohol (more commonly known as citronellol) and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). This approach is favored because citronellol (B86348) is a readily available, naturally occurring monoterpenoid, and ethyl haloacetates are common, reactive reagents. wikipedia.org The forward reaction, or synthesis, would then involve the O-alkylation of the citronellol-derived alkoxide with the ethyl haloacetate. francis-press.com

An alternative, though less common, disconnection could be made at the ester functional group. However, this would lead to the more complex precursor, ((3,7-dimethyl-6-octenyl)oxy)acetic acid, which would then need to be synthesized and esterified. The ether-disconnection strategy is more direct and efficient.

Synthesis of the 3,7-Dimethyl-6-octenyl Moiety

The 3,7-dimethyl-6-octenyl moiety is the carbon skeleton of citronellol. wikipedia.org While citronellol is naturally abundant, its synthesis from other precursors is a significant area of industrial and academic research, showcasing various strategic approaches. chemicalbook.com

Convergent and Divergent Synthetic Approaches to the Terpenoid Backbone

The synthesis of the citronellol backbone can be approached from both divergent and convergent perspectives.

Divergent Synthesis: This strategy begins with a common, often more abundant, precursor and modifies it to create a range of different products. In the context of terpenes, geraniol (B1671447) and neral (B7780846) (the two isomers of citral) are common starting points. nih.govnih.gov Citronellol is produced on a large industrial scale by the selective, partial hydrogenation of geraniol or nerol. wikipedia.orggoogle.com This process typically uses a copper chromite catalyst to reduce the conjugated double bond while leaving the isolated double bond and the primary alcohol intact. google.com This represents a divergent approach, as geraniol can also be used to synthesize a variety of other valuable fragrance compounds.

Convergent Synthesis: This approach involves synthesizing separate fragments of the molecule and then joining them together near the end of the synthesis. A hypothetical convergent synthesis of citronellol could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction. For instance, a C6 phosphonium (B103445) ylide could be coupled with a C4 aldehyde to construct the C10 backbone. While total synthesis is less common for an abundant natural product like citronellol, these methods are crucial for creating structurally unique or isotopically labeled analogs. google.com

Table 1: Comparison of Synthetic Approaches to the Citronellol Backbone

| Approach | Starting Material(s) | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Divergent | Geraniol / Neral | Catalytic Hydrogenation | Utilizes abundant precursors; cost-effective for large scale. wikipedia.org | Limited to the structural variations achievable from the starting material. |

Strategic Functionalization of the Alkene Moiety

The trisubstituted alkene at the C6-C7 position of the 3,7-dimethyl-6-octenyl backbone is a key site for strategic functionalization, allowing for the synthesis of various derivatives. While not required for the synthesis of the title compound, understanding these reactions is key to producing related structures.

Key transformations include:

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the alkene can be converted into an epoxide. This highly reactive three-membered ring can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) can convert the alkene into a vicinal diol, adding two hydroxyl groups across the double bond.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond entirely, yielding smaller ketone or carboxylic acid fragments.

These functionalization strategies dramatically expand the chemical space accessible from the basic citronellol scaffold.

Formation of the Ethyl Oxyacetate Linkage

The final key transformation is the coupling of the terpenoid alcohol with the ethyl acetate (B1210297) moiety to form the ether linkage. This involves principles of both esterification (for the reagent) and etherification (for the main bond formation).

Esterification Reactions: Kinetic and Thermodynamic Control

The ethyl oxyacetate portion of the target molecule is derived from a reagent like ethyl bromoacetate. This reagent is commonly synthesized via Fischer esterification, which involves reacting bromoacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. chembam.comtaylorandfrancis.com

Fischer esterification is a classic example of a reaction under thermodynamic control . taylorandfrancis.com The reaction is an equilibrium process, and to drive it towards the product ester, one of the products (typically water) is removed, often by azeotropic distillation. taylorandfrancis.comnih.gov The reaction is relatively slow, allowing the system to reach the most stable (lowest energy) state, which favors the ester and water products. The thermodynamics are generally insensitive to temperature changes, but the kinetics are temperature-dependent. ucr.ac.cr

Etherification Reactions: Exploration of C-O Bond Formation

The crucial C-O ether bond in this compound is formed via the Williamson ether synthesis . francis-press.comyoutube.com This is a robust and widely used method for preparing symmetrical and asymmetrical ethers. francis-press.com The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org

The general procedure involves two main steps:

Deprotonation: The primary alcohol of citronellol is deprotonated using a strong base to form a potent nucleophile, the corresponding sodium or potassium alkoxide. Common bases for this step include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). organic-synthesis.com The choice of a strong base is necessary because alcohols are weak acids. youtube.com

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate). The halide atom is displaced as the leaving group, forming the new C-O ether bond. francis-press.com

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the cation of the base but will not interfere with the nucleophilic alkoxide. organic-synthesis.com

Table 2: Typical Conditions for Williamson Ether Synthesis of Citronellol Derivatives

| Alcohol | Base | Alkylating Agent | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Citronellol | Sodium Hydride (NaH) | Ethyl Bromoacetate | Tetrahydrofuran (THF) | 0 °C to Room Temp | Formation of the target ether via SN2 reaction. organic-synthesis.com |

| Citronellol | Potassium tert-Butoxide (KOtBu) | Ethyl Chloroacetate | Dimethylformamide (DMF) | Room Temperature | Efficient C-O bond formation. |

The success of the Williamson ether synthesis relies on using a primary or secondary alkyl halide, as tertiary halides would predominantly lead to elimination (E2) side reactions due to the strong basicity of the alkoxide. youtube.com In this specific synthesis, both the alkoxide (from a primary alcohol) and the alkyl halide (a primary halide) are ideal for the desired SN2 pathway, making this a highly efficient and predictable method for completing the synthesis of this compound.

Stereoselective and Asymmetric Synthesis of this compound and its Precursors

The olfactory properties of chiral molecules are often dependent on their specific stereoisomers. For this compound, the stereocenter at the C3 position, inherited from its citronellol precursor, is critical. Therefore, achieving high enantiomeric purity is a primary goal in its synthesis.

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govresearchgate.net Terpenes, such as citronellol and citronellal (B1669106), are prominent members of this chiral pool and serve as versatile building blocks for complex natural product synthesis. nih.govunivie.ac.at The synthesis of a specific enantiomer of this compound typically starts from the corresponding enantiomer of citronellol, which is commercially available in both (R) and (S) forms. For instance, (R)-citronellal is a key intermediate in the synthesis of (-)-menthol, one of the most commercialized terpenoid flavors. nih.gov

The general approach involves:

Selection of Precursor: Starting with either (R)- or (S)-citronellol, which determines the final stereochemistry of the target ether acetate.

Activation: The hydroxyl group of citronellol is activated, typically by deprotonation with a base (e.g., sodium hydride) to form a sodium citronelloxide salt.

Etherification: The resulting alkoxide undergoes a Williamson ether synthesis with an ethyl haloacetate, such as ethyl bromoacetate, to form the ether linkage and yield the final product.

Auxiliary-controlled stereocontrol is another powerful strategy where a temporary chiral group (the auxiliary) is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter has been created, the auxiliary is removed. While this method is more commonly used for creating new stereocenters rather than preserving existing ones from a chiral pool, the principles of steric hindrance and directed attack are fundamental to stereocontrol in many synthetic transformations. youtube.comyoutube.com

When optically pure precursors from the chiral pool are unavailable or too expensive, catalytic asymmetric synthesis provides a powerful alternative. This is particularly relevant for producing enantiomerically pure citronellol from achiral or racemic starting materials like geraniol or citral (B94496). nih.gov Asymmetric hydrogenation is a key technology in this field, relying on transition metal catalysts combined with chiral ligands. researchgate.net

The development of chiral ligands is crucial for achieving high enantioselectivity. utexas.edu Ruthenium (Ru) and Rhodium (Rh) complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the enantioselective hydrogenation of the C=C double bond in geraniol or the C=O bond in citral. orgsyn.orgpnas.orgrsc.org The choice of metal, ligand, and reaction conditions significantly impacts the catalyst's performance, including conversion rate, yield, and enantiomeric excess (ee). rsc.orggoogle.com For example, the hydrogenation of geraniol using Ru(OCOCH₃)₂[(R)-BINAP] in aqueous methanol (B129727) can produce (S)-citronellol with 96% ee and a 97% isolated yield. orgsyn.org Similarly, chiral rhodium complexes have been used to hydrogenate citral with product yields and enantioselectivity reaching up to 99%. google.com

The design of these catalysts often involves creating a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The electronic and steric properties of the ligand are fine-tuned to maximize this differentiation. researchgate.netutexas.edu

| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

| Ru(OCOCH₃)₂[(R)-BINAP] | Geraniol | (S)-Citronellol | 96% | 97% Yield | orgsyn.org |

| Chiral Rhodium Complex | E/Z-Citral | Chiral Citronellol | up to 99% | up to 99% Yield | google.com |

| Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] | Geraniol | (S)-Citronellol | 93% | 92% Conversion | orgsyn.org |

| CgrAlcOx / OYE2 (Enzymes) | Geraniol | (R)-Citronellal | 96.9% | 95% Conversion | nih.gov |

| Chiral Ruthenium Complex | Citral | (-)-Citronellol | 99% | 97.55% Yield | google.com |

Once a chiral center is established in a precursor like citronellol, it can influence the stereochemical outcome of reactions at other sites in the molecule, a process known as diastereoselective synthesis. This is crucial when creating additional stereocenters or performing regioselective functionalization.

Key derivatization reactions of citronellol include:

Selective Oxidation: The primary alcohol can be oxidized to citronellal, and the double bond can be epoxidized. mdpi.com

Epoxidation: The epoxidation of the C6=C7 double bond in citronellol is a primary oxidation pathway. Using specific catalysts and conditions, this reaction can be directed to favor one diastereomer of the resulting epoxide over the other. mdpi.com

Photooxygenation: Dye-sensitized photooxygenation offers a green method to regioselectively functionalize citronellol, converting it into specific diols that can serve as monomers for new bio-based polyesters. researchgate.net

These transformations create new functionalized terpenoid building blocks where the original stereocenter at C3 directs the approach of reagents, leading to diastereomeric products. The ability to control these pathways allows for the synthesis of a wide array of complex terpenoid natural products and their analogues from simple chiral precursors. nih.gov

Green Chemistry Principles in this compound Synthesis

The fragrance industry is increasingly adopting green chemistry principles to reduce its environmental impact. matec-conferences.orgcarrementbelle.com This involves using renewable resources, minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. matec-conferences.orgpremiumbeautynews.com These principles are applied to both the synthesis of precursors like citronellol and the final esterification and etherification steps.

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and polluting. personalcaremagazine.com

Solvent-Free Esterification: Research has demonstrated simple, solvent-free methods for synthesizing esters. For example, using a catalytic amount (5 mol%) of simple iron(III) chloride (FeCl₃) can facilitate the near-complete conversion of starting materials to esters at room temperature, with the catalyst being recyclable. tudelft.nl Such a method could be adapted for the synthesis of related terpenoid esters.

Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. They operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high selectivity. personalcaremagazine.com Lipases are particularly useful for the synthesis of esters and can be used in solvent-free systems or in green solvents like supercritical CO₂. personalcaremagazine.commdpi.com Biocatalytic approaches, such as using an alcohol oxidase and an ene reductase, have been developed to produce (R)-citronellal from geraniol with high enantioselectivity. nih.gov

Atom Economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, like addition reactions (e.g., hydrogenation), are preferred over substitution or elimination reactions that generate by-products. Asymmetric hydrogenation, used to produce chiral citronellol, is an excellent example of an atom-economical process.

Process Intensification (PI) involves developing innovative technologies that lead to substantially smaller, cleaner, safer, and more energy-efficient manufacturing processes. chemcopilot.comnumberanalytics.com In the fragrance industry, PI can be achieved through:

Continuous Flow Processing: Instead of large-scale batch reactors, continuous flow systems use microreactors or plate reactors. beilstein-journals.org This offers superior heat and mass transfer, improved safety (as only small volumes of reactants are present at any given time), and the ability to operate at elevated temperatures and pressures safely, often leading to faster reactions and higher yields. beilstein-journals.orgnumberanalytics.com

Integrated Processes: Combining reaction and separation steps into a single unit, such as in reactive distillation, can significantly reduce equipment size, energy consumption, and capital costs. chemcopilot.com

By applying these green chemistry and process intensification principles, the synthesis of this compound and its precursors can be made more sustainable and economically competitive. numberanalytics.com

Sustainable Feedstocks for Terpenoid Building Blocks

The production of terpenoids, a vast class of natural products, is increasingly shifting towards sustainable and bio-based manufacturing methods. unimi.it Traditionally, many terpenoids have been extracted from plant sources, which can lead to low yields and unsustainable harvesting practices. kneopen.com Chemical synthesis, on the other hand, can be complex and reliant on petrochemical feedstocks. kneopen.com A promising and sustainable alternative lies in the use of microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, engineered to produce high-value terpenoids. nih.govresearchgate.net These biotechnological approaches offer a more practical, economical, and sustainable route compared to plant-based methods. unimi.it

The fundamental building blocks for all terpenoids are the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). unimi.itneliti.com In nature, these precursors are synthesized through two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in prokaryotes and plant plastids. unimi.itnih.gov Metabolic engineering focuses on optimizing these pathways in microbial hosts to enhance the flux towards IPP and DMAPP production. kneopen.com

The condensation of IPP and DMAPP units, catalyzed by prenyltransferases, generates linear prenyl diphosphate precursors for different classes of terpenes: geranyl diphosphate (GPP) for monoterpenes, farnesyl diphosphate (FPP) for sesquiterpenes, and geranylgeranyl diphosphate (GGPP) for diterpenes. unimi.it Terpene synthases then catalyze various reactions, including cyclizations, on these precursors to create the vast diversity of terpene skeletons. unimi.it Further modifications through oxidation, dehydrogenation, and acylation contribute to the final structures of the terpenoid compounds. unimi.it

Significant progress has been made in engineering microbial strains for enhanced terpenoid production. For instance, the heterologous expression of both a terpene synthase and the MVA pathway in E. coli has demonstrated high yields. unimi.it Strategies to improve production include the overexpression of key pathway enzymes and the use of alternative enzyme homologs from different species to overcome bottlenecks. nih.gov For example, using the dxs and dxr genes from Bacillus subtilis has been shown to double isoprene (B109036) titers in E. coli compared to strains overexpressing the native genes. nih.gov

The table below summarizes examples of terpenoid production using engineered microbial systems, highlighting the potential of these platforms for sustainable feedstock generation.

| Terpenoid | Host Organism | Engineering Strategy | Titer |

| Amorphadiene (B190566) | E. coli | Introduction of the yeast MVA pathway and amorphadiene synthase. mdpi.com | - |

| Ginsenoside Rh2 | Engineered Yeast | Synthetic biology approach in fed-batch fermentation. nih.gov | 2.25 g/L nih.govresearchgate.net |

| Farnesene | S. cerevisiae | Redesigned central carbon metabolism. mdpi.com | 130 g/L mdpi.com |

| β-Carotene | E. coli | Expression of Bacillus subtilisdxs and IDI homologs. nih.gov | Doubled titer nih.gov |

| Lycopene | E. coli | Expression of Bacillus licheniformisidi. nih.gov | 352 mg/L nih.gov |

The development of these microbial cell factories represents a significant step towards the sustainable production of terpenoid building blocks, such as citronellol, which is the precursor for this compound. These bio-based approaches can utilize renewable feedstocks and offer a greener alternative to traditional production methods. mdpi.commdpi.com

The synthesis of this compound involves the formation of an ether linkage between the citronellol backbone and an ethyl acetate moiety. While specific literature detailing the synthesis of this exact compound is limited, a plausible and efficient pathway can be inferred from established organic synthesis reactions, particularly the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

The general reaction pathway would proceed as follows:

Deprotonation of Citronellol: Citronellol ((3,7-dimethyl-6-octen-1-ol)) is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium citronelloxide. This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The sodium citronelloxide is then reacted with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The alkoxide attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion in an SN2 reaction to form the desired ether, this compound.

The table below outlines the proposed synthetic pathway.

| Step | Reactants | Reagents/Conditions | Product | Reaction Type |

| 1 | Citronellol | Sodium Hydride (NaH) in an aprotic solvent (e.g., THF) | Sodium ((3,7-dimethyl-6-octenyl)oxy) | Acid-Base Reaction (Deprotonation) |

| 2 | Sodium ((3,7-dimethyl-6-octenyl)oxy), Ethyl bromoacetate | Aprotic solvent (e.g., THF), Room Temperature | This compound | Williamson Ether Synthesis (SN2) |

This synthetic approach is analogous to methods used for producing other citronellyl ethers and esters. chemicalbook.com The starting material, citronellol, is readily available from natural sources, such as citronella oil, or can be produced through the sustainable biotechnological methods described previously. researchgate.net The other reactant, ethyl bromoacetate, is a common reagent in organic synthesis. The reaction conditions are generally mild, and the Williamson ether synthesis is a robust and well-understood reaction, making this a highly feasible route for the production of this compound.

Mechanistic Organic Chemistry of Ethyl 3,7 Dimethyl 6 Octenyl Oxy Acetate

Reaction Mechanisms in the Formation of the Ester and Ether Bonds

The formation of Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate necessitates the creation of two distinct linkages to the citronellyl backbone: an ether bond and an ester bond. The synthetic route would typically involve two separate reaction steps, each with its own characteristic mechanism. A plausible synthetic pathway involves first the formation of the ether linkage to the hydroxyl group of citronellol (B86348), followed by the introduction of the ethyl ester functionality.

The ether bond is typically formed via a Williamson ether synthesis. mdpi.com This reaction involves the deprotonation of the alcohol (citronellol) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethyl haloacetate. The ester bond is generally formed through a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. nih.gov

Detailed Studies of Transition States and Intermediates

Ether Bond Formation (Williamson Ether Synthesis):

The key step in the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. hmdb.ca The reaction proceeds as follows:

Deprotonation: Citronellol is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium citronellyloxide. This alkoxide is a potent nucleophile.

Nucleophilic Attack: The citronellyloxide anion attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate). The reaction proceeds through a backside attack, leading to the formation of a pentacoordinate transition state. hmdb.ca

The transition state for the SN2 reaction is a critical point on the reaction coordinate. For the reaction between sodium citronellyloxide and ethyl bromoacetate (B1195939), the transition state would involve the partial formation of the C-O bond between the citronellyloxide oxygen and the α-carbon of the ethyl acetate (B1210297) moiety, and the simultaneous partial cleavage of the C-Br bond. The geometry at the α-carbon is trigonal bipyramidal. hmdb.ca

Computational studies on similar SN2 reactions provide insight into the energetics of this process. The activation energy for such reactions is influenced by steric hindrance around the electrophilic center and the nucleophilicity of the alkoxide. Given that the electrophilic carbon in ethyl bromoacetate is primary, the SN2 pathway is highly favored over competing elimination (E2) reactions. mdpi.com

Ester Bond Formation (Fischer Esterification):

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. nih.govnih.gov The mechanism involves several key intermediates:

Protonation of the Carbonyl: The carboxylic acid (in this case, the ether-functionalized acetic acid) is protonated by a strong acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl group towards nucleophilic attack by making the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. nih.govgoogle.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). nih.gov

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group assists in the departure of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation: A base (such as water or the alcohol) removes the proton from the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. google.com

Kinetic Isotope Effects in Key Bond-Forming Steps

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming in the rate-determining step. nih.gov While no specific KIE studies have been reported for this compound, we can predict the expected effects based on the mechanisms described above.

Ether Bond Formation (SN2):

In the Williamson ether synthesis step, a secondary kinetic isotope effect would be expected if the α-carbon of the ethyl haloacetate were substituted with deuterium (B1214612) (e.g., ethyl-1,1-d₂-bromoacetate). The C-H(D) bonds are not broken in the reaction, but the hybridization of the carbon changes from sp³ in the reactant to a more sp²-like character in the pentacoordinate transition state. nih.gov This change in hybridization leads to a change in the vibrational frequencies of the C-H(D) bonds. A small, normal secondary KIE (kH/kD > 1) is typically observed for SN2 reactions, as the C-H(D) bending vibrations are less constrained in the transition state compared to the ground state.

Ester Bond Formation (Fischer Esterification):

For the Fischer esterification, several isotope effects could be envisaged. If the hydroxyl proton of the ethanol (B145695) were replaced by deuterium (CH₃CH₂OD), a solvent isotope effect would be observed. The proton transfer steps are crucial in the mechanism, and a change in the isotopic identity of the transferring proton would influence the reaction rate. nih.gov The magnitude of the KIE would depend on which step is rate-determining.

A primary KIE would be expected if the C-O bond of the alcohol or the C=O bond of the carboxylic acid were labeled with heavy isotopes (e.g., ¹⁸O). If the nucleophilic attack of the alcohol is the rate-determining step, a small normal KIE for the alcohol's oxygen might be observed. Conversely, if the elimination of water is rate-limiting, a more significant KIE associated with the C-O bond cleavage of the leaving water molecule would be anticipated.

| Reaction Step | Isotopic Substitution | Expected KIE Type | Predicted kH/kD Value | Rationale |

| Williamson Ether Synthesis | α-deuteration of ethyl bromoacetate | Secondary | > 1 (e.g., 1.05-1.15) | Change in hybridization from sp³ to sp²-like in the SN2 transition state. |

| Fischer Esterification | O-deuteration of ethanol (solvent KIE) | Primary | > 1 (e.g., 2-7) | Proton transfer steps are involved in the rate-determining step. |

| Fischer Esterification | ¹⁸O labeling of the carboxylic acid carbonyl | Primary | > 1 | C=O bond is altered during the formation of the tetrahedral intermediate. |

This table presents predicted KIE values based on established mechanisms for analogous reactions, as specific experimental data for this compound is not available.

Conformational Analysis and Dynamic Behavior

The flexibility of the octenyl chain and the rotational freedom around the ether and ester linkages endow this compound with a complex conformational landscape.

Rotational Barriers and Conformational Preferences

Ester Conformation:

The ester group itself has a significant rotational barrier around the C(O)-O bond due to the delocalization of the oxygen lone pair into the π* orbital of the carbonyl group. This gives the C-O bond partial double-bond character. Esters predominantly exist in the s-trans (or Z) conformation, where the alkyl group on the oxygen is anti-periplanar to the carbonyl group, as this minimizes steric repulsion. The rotational barrier for this process in simple esters is typically in the range of 10-15 kcal/mol.

Ether Conformation:

The C-O-C ether linkage also has rotational barriers. The conformational preferences will be governed by steric interactions between the citronellyl moiety and the ethyl acetate group. Gauche and anti conformations around the C-O bonds will be populated, with the anti-conformations generally being lower in energy.

| Bond | Atoms Involved | Estimated Rotational Barrier (kcal/mol) | Preferred Conformation |

| Ester C(O)-O | O=C-O-CH₂CH₃ | ~10-15 | s-trans (Z) |

| Ether C-O | C-CH₂-O-CH₂C(O) | ~1-5 | Anti > Gauche |

| Alkyl C-C | Various along the octenyl chain | ~3-6 | Staggered (Anti/Gauche) |

This table provides estimated rotational barriers based on values for similar functional groups and hydrocarbon chains, as specific computational or experimental data for this compound is not available.

Influence of Conformation on Reactivity and Selectivity

Furthermore, the orientation of the ether and ester functional groups could influence their susceptibility to hydrolysis. If the molecule adopts a conformation where the ester carbonyl is sterically hindered by the rest of the molecule, its rate of hydrolysis would be reduced.

In reactions involving the chiral center at C3 of the original citronellol backbone, the conformational bias could lead to diastereoselectivity if a new stereocenter is formed. The preferred conformation would present one face of the molecule more readily to an incoming reagent, leading to a preferential formation of one diastereomer over the other.

Derivatization and Analogue Synthesis of Ethyl 3,7 Dimethyl 6 Octenyl Oxy Acetate

Modification of the Ethyl Ester Group

The ethyl ester group in Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through several established pathways.

Transesterification and Hydrolysis Pathways

Transesterification is a key method for modifying the ester group. This process involves the exchange of the ethyl group with another alcohol under acidic or basic conditions, or through enzymatic catalysis. For instance, the transesterification of the related compound, citronellyl acetate (B1210297), has been extensively studied. Both acid-catalyzed and lipase-mediated transesterification reactions have been shown to be effective. In acid-catalyzed transesterification, using an acid like p-toluenesulfonic acid can facilitate the exchange of the alkyl group of the ester. iscre28.org

Enzymatic transesterification, often utilizing lipases in non-aqueous media, offers a greener and more selective alternative. bibliotekanauki.plresearchgate.net Lipases from various sources, such as Pseudomonas fluorescens and Candida antarctica, have been successfully employed for the synthesis of different citronellyl esters. researchgate.netscielo.br These reactions are typically carried out in organic solvents like hexane (B92381) or in solvent-free systems. bibliotekanauki.plresearchgate.net The choice of acyl donor can also influence the reaction, with vinyl acetate often being used. scielo.br It is reasonable to assume that similar enzymatic and chemical transesterification methods could be applied to Ethyl ((3,T-dimethyl-6-octenyl)oxy)acetate to generate a library of new esters with varying chain lengths and functionalities.

Hydrolysis of the ethyl ester back to the corresponding carboxylic acid, ((3,7-dimethyl-6-octenyl)oxy)acetic acid, can be achieved under either acidic or basic conditions. This carboxylic acid can then serve as a versatile intermediate for the synthesis of other derivatives. The presence of water during transesterification reactions can lead to this competing hydrolysis pathway. researchgate.net

Conversion to Other Carbonyl Derivatives

The ethyl ester functionality can be converted into a variety of other carbonyl derivatives, expanding the chemical space of accessible compounds.

Amides: One important transformation is the conversion to amides through aminolysis. This reaction involves treating the ester with an amine. While this can be a challenging reaction for unactivated esters, methods using alkali metal amidoboranes have been developed for the efficient synthesis of primary and secondary amides from esters at room temperature without the need for a catalyst. nih.gov Another approach involves heating the ester with an amine, sometimes in the presence of a diol or polyol to facilitate the reaction. google.com This would allow for the synthesis of a range of ((3,7-dimethyl-6-octenyl)oxy)acetamides.

Aldehydes and Alcohols: Reduction of the ethyl ester can lead to the corresponding aldehyde or primary alcohol. The reduction of the related compound, citronellal (B1669106) (an aldehyde), to citronellol (B86348) (an alcohol) is a well-established process, often employing reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. semanticscholar.orgresearchgate.netgoogle.com While direct reduction of the ester to the aldehyde can be challenging, specialized reagents can be employed. Complete reduction to the alcohol, (2-((3,7-dimethyl-6-octenyl)oxy)ethanol), can be achieved using strong reducing agents like lithium aluminum hydride.

Functionalization of the Alkene Moiety

The terminal double bond in the 3,7-dimethyl-6-octenyl chain is another key site for chemical modification, susceptible to a variety of electrophilic additions and redox transformations.

Electrophilic Additions to the Double Bond

The electron-rich double bond readily undergoes electrophilic addition reactions. According to Markovnikov's rule, in the addition of a protic acid (HX), the proton will add to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation at the more substituted carbon. youtube.comutdallas.edulibretexts.org

Halogenation and Halohydrin Formation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a vicinal dihalide. utdallas.eduresearchgate.net Performing this reaction in the presence of water leads to the formation of a halohydrin, where a halogen and a hydroxyl group are added across the double bond. utdallas.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would lead to the corresponding haloalkane, following Markovnikov's rule. youtube.comutdallas.edu

Oxidative and Reductive Transformations of the Alkene

The alkene can be subjected to various oxidative and reductive reactions to introduce new functional groups or to saturate the carbon chain.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This results in the formation of Ethyl (( (6,7-epoxy-3,7-dimethyloctyl)oxy)acetate). Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a range of functionalities.

Dihydroxylation: The alkene can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, which typically results in syn-dihydroxylation. utdallas.edu This would yield Ethyl ( ( (6,7-dihydroxy-3,7-dimethyloctyl)oxy)acetate).

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This is commonly achieved using catalysts like palladium on carbon (Pd/C) or nickel catalysts in the presence of hydrogen gas. researchgate.netresearchgate.net This reaction would produce the saturated analogue, Ethyl ((3,7-dimethyloctyl)oxy)acetate, a compound also known as dihydrocitronellyl acetate. thegoodscentscompany.com

Oxidative Cleavage: Ozonolysis is a powerful method to cleave the double bond, leading to the formation of smaller carbonyl compounds. youtube.com Depending on the workup conditions (reductive or oxidative), this reaction could yield aldehydes or carboxylic acids, effectively shortening the carbon chain.

Structural Variations of the 3,7-Dimethyl-6-octenyl Chain

Beyond functionalization of the existing scaffold, the synthesis of analogues with structural variations in the terpenoid chain is a key strategy for developing new compounds. Research on related molecules like citronellol has demonstrated the feasibility of such modifications.

For example, selectively fluorinated and methylated analogues of citronellol have been synthesized. nih.govacs.org These syntheses often start from a common chiral precursor like (R)-pulegone to control the stereochemistry at the C-3 position. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule, while methylation can probe steric effects. acs.org These strategies could be adapted to synthesize analogues of this compound with modified carbon skeletons.

Furthermore, methods for increasing or decreasing the length of the carbon chain are well-established in organic synthesis. youtube.comyoutube.com For instance, the alkylation of acetylide ions is a common method for chain extension. youtube.com These fundamental synthetic transformations could be applied to intermediates in the synthesis of the target molecule to create a diverse range of structural analogues. The synthesis of citronellol itself from smaller building blocks like isoprene (B109036) has also been reported, highlighting the potential for building up the carbon skeleton from scratch to introduce variations. rsc.org

Homologation and Dehomologation Strategies

Homologation and dehomologation refer to the chemical processes of respectively lengthening or shortening a carbon chain by a single methylene (B1212753) (-CH2-) unit. These strategies are fundamental in systematically modifying the alkyl chain of this compound to fine-tune its physicochemical properties.

One of the most established methods for one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction. wikipedia.orgorganic-chemistry.org This reaction sequence involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgnrochemistry.com Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) salts, generates a ketene (B1206846) which can be trapped by a suitable nucleophile. organic-chemistry.org In the context of synthesizing homologues of this compound, the precursor citronellic acid can be subjected to the Arndt-Eistert reaction. The resulting homologated acid can then be esterified to yield the desired longer-chain analogue. The reaction can be carried out in the presence of water, alcohols, or amines to produce the corresponding homologated carboxylic acids, esters, or amides. organic-chemistry.org

Dehomologation strategies, while less common, can be achieved through various oxidative degradation methods. For instance, the conversion of a terminal alkene to a carboxylic acid with one less carbon atom can be accomplished.

| Strategy | Reaction | Reagents | Product Type | Key Features | Reference |

| Homologation | Arndt-Eistert Reaction | 1. (COCl)2 or SOCl22. CH2N23. Ag2O, H2O/ROH | Homologated carboxylic acid or ester | Adds one -CH2- group to the carboxylic acid precursor. | wikipedia.orgorganic-chemistry.org |

| Homologation | Kowalski Ester Homologation | Dibromomethyllithium, n-butyllithium | Homologated ester | A safer alternative to the use of diazomethane. | organic-chemistry.org |

Introduction of Heteroatoms into the Alkyl Chain

The introduction of heteroatoms such as oxygen, nitrogen, and sulfur into the alkyl chain of this compound can significantly alter its polarity, reactivity, and biological activity. The primary site for such modifications is the carbon-carbon double bond within the octenyl moiety.

Oxygenation: The double bond can be readily converted into an epoxide (oxirane) through reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed epoxidation. For instance, selective oxidation of citronellol, the precursor alcohol, using titanosilicate catalysts and hydrogen peroxide yields citronellol epoxide. mdpi.com Subsequent dihydroxylation of the double bond to form a vicinal diol can be achieved using reagents such as osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium permanganate under cold, alkaline conditions. wikipedia.org Asymmetric dihydroxylation can also be accomplished using Sharpless conditions to yield chiral diols. wikipedia.org Regioselective photooxidation of citronellol using singlet oxygen has been shown to produce diols after a reduction step. nih.govfrontiersin.org

Amination: The introduction of nitrogen-containing functional groups can be achieved through various methods. Reductive amination of citronellal, the corresponding aldehyde, with ammonia (B1221849) or primary amines in the presence of a reducing agent and a catalyst can yield citronellyl amines. researchgate.net

Sulfur Introduction: While less common, the introduction of sulfur can be achieved through reactions such as the addition of thiols across the double bond (hydrothiolation) or the formation of thiiranes from the corresponding epoxides.

| Heteroatom | Reaction | Reagents | Product Functional Group | Reference |

| Oxygen | Epoxidation | m-CPBA or H2O2/Titanosilicate catalyst | Epoxide | mdpi.com |

| Oxygen | Dihydroxylation | OsO4 (cat.), NMO or cold, dilute KMnO4 | Vicinal Diol | wikipedia.org |

| Oxygen | Photooxidation/Reduction | 1O2, sensitizer; then NaBH4 or Na2SO3 | Diol | nih.govfrontiersin.org |

| Nitrogen | Reductive Amination (from citronellal) | NH3 or R-NH2, H2, Catalyst | Amine | researchgate.net |

Synthesis of Novel Analogues with Modified Oxyacetate Linkages

Modification of the oxyacetate linkage in this compound provides a direct route to a diverse range of analogues with potentially different chemical and biological profiles. These modifications can involve changing the ester group or altering the entire oxyacetate moiety.

Transesterification: A straightforward approach to modify the ethyl ester is through transesterification. The reaction of this compound with a different alcohol in the presence of an acid or base catalyst, or more efficiently using lipase (B570770) enzymes, can yield a variety of new esters. researchgate.net Lipase-catalyzed transesterification is particularly advantageous as it proceeds under mild conditions and can exhibit high selectivity. researchgate.netchemrxiv.org

Synthesis of Different Esters: Instead of modifying the existing ester, novel analogues can be synthesized by reacting citronellol with different acylating agents. For example, citronellyl propionate (B1217596) and citronellyl laurate have been synthesized via lipase-catalyzed acylation of citronellol. researchgate.net A wide range of citronellyl esters have been prepared through esterification with various linear acylating agents (C3-C18). researchgate.net

Modification of the Oxy-Linker: More profound structural changes can be achieved by replacing the entire oxyacetate group. For instance, citronellol can be reacted with ethyl chloroacetate (B1199739) to form the parent compound. By analogy, using other alpha-halo esters or related electrophiles would lead to different ether-ester linkages. Furthermore, the synthesis of compounds like citronellyl ethyl oxalate (B1200264) demonstrates the possibility of incorporating dicarboxylic acid linkers. nih.gov

| Analogue Type | Synthetic Approach | Key Reagents | Resulting Moiety | Reference | | --- | --- | --- | --- | | Modified Ester | Lipase-catalyzed transesterification | Lipase (e.g., Novozym 435), different alcohol | -O-CH2-COO-R' | researchgate.netresearchgate.net | | Different Ester | Lipase-catalyzed acylation of citronellol | Lipase, various carboxylic acids or esters | -O-CO-R' | researchgate.net | | Modified Linker | Williamson ether synthesis followed by esterification | 1. NaH, Cl-CH(R)-COOEt2. Hydrolysis and re-esterification | -O-CH(R)-COO-R' | | | Dicarboxylate Linker | Esterification with a dicarboxylic acid derivative | Citronellol, ethyl oxalyl chloride | -O-CO-CO-OEt | nih.gov |

Unable to Generate Article Due to Lack of Specific Data

The search for detailed information required for the outlined sections—including 2D NMR, quantitative NMR, high-resolution mass spectrometry, tandem mass spectrometry, and vibrational spectroscopy—did not yield results for this compound.

While information on structurally related but distinct compounds, such as citronellyl acetate, ethyl citronellate, and citronellyloxyacetaldehyde, was found, this data cannot be used to accurately describe the spectroscopic properties of the target molecule. Creating an article based on analogous structures would be speculative and would not meet the required standard of scientific accuracy for the specific compound requested.

Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be written as per the specified detailed outline.

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of chemical analysis for compounds like Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate, enabling the separation of the target molecule from starting materials, byproducts, and isomers. The development of robust chromatographic methods is critical for ensuring the quality and consistency of this compound for research applications.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for the analysis of this compound depends on the compound's volatility and thermal stability, as well as the nature of the potential impurities. Given its molecular weight and likely boiling point, GC is a primary technique for its analysis.

Method development in GC would focus on selecting the appropriate capillary column and optimizing the temperature program. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would be a suitable starting point, offering a good balance of selectivity for a range of terpenoid-like structures. For higher resolution of isomers, a more polar column, like those containing polyethylene (B3416737) glycol (e.g., DB-Wax), could be employed. mdpi.com

For LC, a reversed-phase approach would be the most common. Method development would involve screening various C18 and C8 columns and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the possible addition of a buffer to control pH if any acidic or basic impurities are present.

Interactive Table 1: Representative GC and LC Method Development Parameters

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Octadecylsilane bonded to silica |

| Mobile Phase/Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Isocratic or gradient elution with Acetonitrile/Water |

| Injection Mode | Split/Splitless | Autosampler |

| Injector Temperature | 250 °C | Ambient |

| Oven Temperature Program | Initial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Column Oven: 30-40 °C |

| Detector | Flame Ionization Detector (FID) | UV-Vis or Diode Array Detector (DAD) |

| Detector Temperature | 300 °C | - |

Coupled Techniques (GC-MS, LC-MS) for Complex Mixture Analysis

For unequivocal identification of this compound and the characterization of impurities in complex mixtures, coupled (or hyphenated) techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for this purpose. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern can be used to elucidate the structure of the molecule and its byproducts.

LC-MS would be the technique of choice for analyzing thermally labile or non-volatile impurities that may be present in a sample of this compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization sources for this type of molecule.

The use of GC-MS has been demonstrated to be effective in confirming the identity of various components in essential oils, including those with structures similar to the target compound. mdpi.com

Interactive Table 2: Expected Mass Spectrometry Data from GC-MS Analysis

| Feature | Description |

| Molecular Ion Peak (M+) | Expected at the m/z corresponding to the molecular weight of C14H26O3. |

| Key Fragmentation Ions | Fragments corresponding to the loss of the ethoxyacetate group, the cleavage of the ether bond, and fragmentation of the dimethyl-octenyl chain. |

| Library Matching | The obtained mass spectrum would be compared against spectral libraries (e.g., NIST) for identification, though a novel compound may not have a library entry. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position of the octenyl chain. As such, it can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate and (S)-Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate. In many biological and sensory applications, the different enantiomers can have distinct properties. Therefore, the ability to separate and quantify the enantiomeric excess (e.e.) is crucial.

Chiral chromatography is the definitive method for this analysis. In GC, this is typically achieved using a capillary column with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin (B1172386). Modified cyclodextrins, such as those with alkyl or acetyl groups, create a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation. researchgate.net The selection of the appropriate cyclodextrin derivative is key to achieving baseline separation. For compounds found in rose oil, which are structurally related to the target molecule, various cyclodextrin-based columns have been successfully used to separate enantiomers. mdpi.comuctm.edurestek.com

The development of a chiral GC method would involve screening different chiral columns and optimizing the temperature program to maximize the resolution between the enantiomeric peaks. Once separated, the relative peak areas can be used to calculate the enantiomeric excess.

Interactive Table 3: Chiral GC Columns for Enantiomeric Separation of Related Compounds

| Chiral Stationary Phase | Potential Application for Target Compound | Reference |

| Hydrodex β-3P | Separation of terpenoid enantiomers | uctm.edu |

| Hydrodex β-TBDAc | Resolution of chiral components in rose oil | uctm.edu |

| Rt-βDEXsa | Separation of β-citronellol and rose oxide enantiomers | restek.com |

| 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | Enantioselective separation of terpenoic compounds | researchgate.net |

Theoretical and Computational Studies of Ethyl 3,7 Dimethyl 6 Octenyl Oxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital energies, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of HOMO and LUMO are critical in defining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, DFT studies on related terpenoids like citronellol (B86348), linalool, and geraniol (B1671447) have utilized HOMO-LUMO analysis to explain their stability and reactivity. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors help in quantifying the molecule's reactivity and predicting its behavior in chemical reactions. For example, a lower electrophilicity index suggests a good nucleophile. researchgate.net The application of these calculations to this compound would allow for a detailed understanding of its reactive sites and potential interactions with biological targets.

Illustrative DFT-Calculated Properties for Terpenoid-like Molecules

| Property | Illustrative Value for a Terpenoid Ether | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | 4.0 eV | Measures resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.56 eV | Quantifies the electrophilic nature of the molecule |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are invaluable for predicting spectroscopic properties. researchgate.net For this compound, these methods can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of ab initio methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method. nih.govmodgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. modgraph.co.uk These predicted spectra are instrumental in the structural elucidation of newly synthesized compounds and can help in assigning experimental spectra, especially for complex molecules with many overlapping signals. researchgate.netnih.gov Studies on various esters have shown that ab initio methods can predict ¹H chemical shifts with a reasonable root-mean-square error. nih.govmodgraph.co.uk

Similarly, ab initio calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov By analyzing the computed vibrational modes, specific functional groups within the molecule, such as the C=O of the ester and the C-O-C of the ether linkage in this compound, can be identified and their characteristic frequencies predicted.

Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Range |

|---|---|---|

| ¹H NMR (ester α-protons) | 4.05 ppm | ~4.0-4.2 ppm |

| ¹³C NMR (carbonyl carbon) | 170.5 ppm | ~168-172 ppm |

| IR (C=O stretch) | 1735 cm⁻¹ | ~1730-1750 cm⁻¹ |

| IR (C-O-C stretch) | 1100 cm⁻¹ | ~1050-1150 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

This compound is a flexible molecule due to its long octenyl chain and several single bonds that can rotate freely. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the vast conformational space of such flexible molecules. tandfonline.comaps.org MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into its dynamic behavior and preferred conformations. acs.org

For this compound, MD simulations can reveal the distribution of different conformers in various environments, such as in a vacuum, in a solvent, or interacting with a biological membrane. wpmucdn.comresearchgate.net This is particularly relevant for understanding how the molecule's shape might change upon binding to a receptor, a key aspect of its function as a juvenile hormone analog. The simulations can identify the most stable, low-energy conformations and the energy barriers between them. tandfonline.com This information is crucial for understanding its biological activity and its properties as a fragrance molecule, as the perceived scent can be dependent on the molecule's shape. wpmucdn.com

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo, such as synthesis or degradation. This involves mapping the potential energy surface of the reaction and identifying the transition state structures. arxiv.org

For example, the synthesis of this compound likely involves an etherification reaction. Computational methods, such as DFT, can be used to model the reaction mechanism, for instance, by comparing direct, ketal, and enol pathways to determine the most energetically favorable route. nih.gov

Structure-Activity Relationship (SAR) Studies via Chemoinformatics

This compound is known to be an insect juvenile hormone analog, a class of compounds that disrupt insect development. researchgate.netnih.govnih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of these analogs relates to their biological activity. Chemoinformatics plays a vital role in modern SAR studies by employing computational techniques to analyze large datasets of chemical structures and their corresponding biological activities. nih.govnih.gov

For juvenile hormone analogs, SAR studies aim to identify the key structural features required for potent activity. researchgate.netjst.go.jp This can involve creating a library of related compounds and using computational models to correlate physicochemical properties (like size, shape, and electronic properties) with their insect growth-regulating activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized analogs. These models use statistical methods to build a mathematical relationship between chemical descriptors and biological activity. For a molecule like this compound, a QSAR study could help in designing more potent and selective analogs by modifying its structure, for example, by changing the ester group or the substitution pattern on the octenyl chain.

Environmental Fate and Biotransformation of Ethyl 3,7 Dimethyl 6 Octenyl Oxy Acetate: Academic Research Perspectives

Aerobic and Anaerobic Biodegradation Pathways in Environmental Matrices

The biodegradation of ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate is anticipated to be initiated by the cleavage of its ester and ether bonds, followed by the degradation of the resulting citronellyl moiety.

Microbial Degradation Mechanisms and Metabolite Identification

Microbial degradation is a primary route for the environmental breakdown of organic compounds. For this compound, this process likely involves initial enzymatic attacks on the ester and ether linkages.

Aerobic Degradation: Under aerobic conditions, microorganisms are expected to readily hydrolyze the ester bond, a common metabolic step. Studies on structurally similar compounds, such as citronellyl acetate (B1210297), have shown that bacteria like Pseudomonas mendocina can efficiently degrade them. researchgate.net The degradation of citronellyl acetate by this bacterium proceeds through its initial hydrolysis to citronellol (B86348) and acetic acid. researchgate.net Following this logic, the primary metabolites of this compound would be ((3,7-dimethyl-6-octenyl)oxy)acetic acid and ethanol (B145695). The subsequent degradation of the citronellyl moiety is well-documented. For instance, Pseudomonas species are known to oxidize citronellol to citronellal (B1669106) and then to citronellic acid. researchgate.net Further metabolism can proceed via pathways that break down the terpene backbone. researchgate.netresearchgate.netnih.govmdpi.commdpi.com

The ether linkage is generally more resistant to cleavage than the ester bond. However, various bacteria, particularly Rhodococcus species, are known to degrade ethers by oxidizing the carbon atom adjacent to the ether oxygen. nih.govnih.gov This would lead to the cleavage of the ether bond in ((3,7-dimethyl-6-octenyl)oxy)acetic acid, yielding citronellol and glyoxylic acid. The resulting citronellol would then enter the degradation pathway described above.

Anaerobic Degradation: In anaerobic environments, the biodegradation of ethers is also possible, although it may proceed at a slower rate. acs.orggoogle.com The degradation of the citronellyl portion under anaerobic conditions is less studied, but the breakdown of terpenes in such environments is known to occur. The initial hydrolysis of the ester bond is still expected to be a key step.

Predicted Aerobic Microbial Degradation Metabolites:

| Precursor Compound | Predicted Primary Metabolite | Predicted Secondary Metabolite |

| This compound | ((3,7-dimethyl-6-octenyl)oxy)acetic acid | Citronellol |

| This compound | Ethanol | - |

| ((3,7-dimethyl-6-octenyl)oxy)acetic acid | Glyoxylic acid | - |

| Citronellol | Citronellal | Citronellic acid |

Enzymatic Biotransformations

Specific enzymes are responsible for the key steps in the biodegradation of this compound.

Esterases: These enzymes catalyze the hydrolysis of the ester linkage, which is predicted to be the initial and most rapid step in the biotransformation of the parent compound. nih.gov This reaction would yield ((3,7-dimethyl-6-octenyl)oxy)acetic acid and ethanol. The activity of esterases is widespread in microorganisms and even in higher organisms. nih.gov

Etherases: The cleavage of the ether bond is a more complex process. In some bacteria, glutathione-dependent etherases, such as LigE and LigF found in lignin-degrading microbes, are capable of cleaving aryl ether bonds. rsc.orgnih.gov While the ether in this compound is an alkyl ether, similar enzymatic systems involving monooxygenases could be responsible for its cleavage. frtr.gov These enzymes typically hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. frtr.gov

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process for compounds exposed to sunlight.

Role of Photosensitizers in Degradation

In natural waters, dissolved organic matter can act as a photosensitizer. Upon absorbing sunlight, these substances can transfer energy to this compound, leading to its degradation. Alternatively, excited-state dissolved organic matter can generate other reactive species, such as singlet oxygen and peroxy radicals, which can then react with the double bond in the citronellyl portion of the molecule.

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For this compound, both the ester and ether functional groups can potentially undergo hydrolysis.

The ester linkage is generally susceptible to hydrolysis, and the rate of this reaction is dependent on pH and temperature. acs.orgacs.org In neutral environmental waters, this process is likely to be slow. However, under acidic or alkaline conditions, the rate of hydrolysis would be significantly enhanced. The hydrolysis of the ester would yield ((3,7-dimethyl-6-octenyl)oxy)acetic acid and ethanol.

The ether linkage is considerably more stable towards hydrolysis than the ester linkage, especially in neutral and alkaline conditions. nih.govcdnsciencepub.comstackexchange.com Cleavage of ethers typically requires strong acidic conditions and high temperatures, which are not characteristic of most natural environments. libretexts.orgwikipedia.org Therefore, the abiotic hydrolysis of the ether bond in this compound is expected to be a very slow process and likely insignificant compared to biodegradation.

Predicted Hydrolytic Degradation Products:

| Functional Group | Conditions | Predicted Products |

| Ester | Acidic or Alkaline pH | ((3,7-dimethyl-6-octenyl)oxy)acetic acid, Ethanol |

| Ether | Strongly Acidic (not typical environmentally) | Citronellol, Glyoxylic acid |

Sorption and Mobility in Soil and Water Systems

The environmental distribution of chemical compounds is significantly influenced by their sorption characteristics to soil and sediment, as well as their mobility in aqueous environments. For this compound, a fragrance ingredient, specific experimental data on its sorption and mobility are not extensively available in peer-reviewed literature. However, its behavior can be inferred from its structural properties and by examining data for related terpenoid esters used in the fragrance industry.

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value indicates the tendency of a chemical to be adsorbed by soil and sediment particles. A high Koc value suggests that the compound will be largely immobile and partition to soil and sludge, while a low Koc value indicates greater mobility in the soil and a higher likelihood of reaching groundwater. The octanol-water partition coefficient (log Kow) is a key parameter used to estimate the Koc. For fragrance materials with varying structures, these values can differ significantly, impacting their environmental distribution. riwa-rijn.org

For instance, the log Kow for the structurally similar compound Citronellyl acetate is reported to be 4.9, which suggests a tendency to adsorb to organic matter in soil and sediment. fishersci.com Generally, compounds with a high log Kow are likely to be less mobile in the environment. fishersci.com The water solubility of a compound also plays a crucial role in its environmental mobility. Chemicals with low water solubility tend to have lower mobility in aqueous systems. The estimated water solubility for (R)-citronellyl acetate is low, at 5.686 mg/L at 25 °C. thegoodscentscompany.com

Given the structural similarities, it is anticipated that this compound would exhibit comparable behavior, characterized by a tendency to partition to organic matter in soil and sediment, thereby limiting its mobility in the environment. However, without direct experimental data, these remain estimations based on related compounds. The Research Institute for Fragrance Materials (RIFM) employs a tiered approach to environmental risk assessment, which includes using predictive models like EPISuite to estimate the environmental concentration of fragrance materials when experimental data are lacking. epa.gov

Interactive Data Table: Predicted Physicochemical Properties and Environmental Mobility of Structurally Related Fragrance Compounds

| Compound Name | CAS Number | Molecular Formula | Log Kow (estimated) | Water Solubility (mg/L, estimated) | Predicted Mobility in Soil |

| Citronellyl acetate | 150-84-5 | C12H22O2 | 4.9 fishersci.com | 5.686 @ 25°C thegoodscentscompany.com | Low |

| Citronellyl formate | 105-85-1 | C11H20O2 | 3.8 nih.gov | Not readily available | Moderate |

| Ethyl 3,7-dimethyloct-6-enoate (Ethyl citronellate) | 26728-44-9 | C12H22O2 | 3.7 nih.gov | Not readily available | Moderate |

| 3,7-Dimethyl-6-octenyl ethyl ether | 22810-10-2 | C12H24O | 4.805 chromatographytoday.com | Not readily available | Low |

Note: The data presented in this table is for structurally related compounds and is used to infer the likely properties of this compound due to the absence of specific experimental data for the target compound.

Analytical Methodologies for Environmental Monitoring and Metabolite Profiling

The detection and quantification of fragrance materials like this compound in environmental matrices such as water, soil, and sediment, as well as the identification of their biotransformation products, require sophisticated analytical techniques. Due to their typically low concentrations in the environment, sample preparation is a critical step to concentrate the analytes and remove interfering substances. researchgate.net

Sample Preparation:

For water samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) using sorbents like C18 or XAD resins. riwa-rijn.org For solid matrices like soil and sediment, methods such as pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE) are employed. researchgate.net A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method has also been adapted for the analysis of some fragrance compounds in soil. researchgate.net For volatile and semi-volatile compounds, headspace solid-phase microextraction (HS-SPME) is a valuable solvent-free technique. researchgate.netgcms.cz

Analytical Instrumentation: